methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate
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Overview
Description
Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is a complex organic compound featuring a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields.
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Attachment of the Propyl Chain: : The next step involves the introduction of a propyl chain to the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions using propyl halides under basic conditions.
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Sulfamoylation: : The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
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Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the triazolopyrimidine ring or the ester group, potentially yielding alcohols or amines.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of enzymes like CDK2, which are involved in cell cycle regulation .
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Biological Studies: : The compound is used in studies related to its biological activity, including its effects on cancer cell lines and its potential as an anti-tumor agent .
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Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions and pathways involving triazolopyrimidine derivatives.
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Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is crucial for binding to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Triazolopyridine Derivatives: These compounds have a similar triazole ring but differ in the attached pyridine moiety.
Uniqueness
Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
IUPAC Name |
methyl 2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-20-10(17)7-21(18,19)15-4-2-3-9-5-12-11-13-8-14-16(11)6-9/h5-6,8,15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKKUUZGDLIOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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